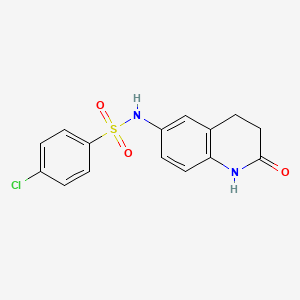

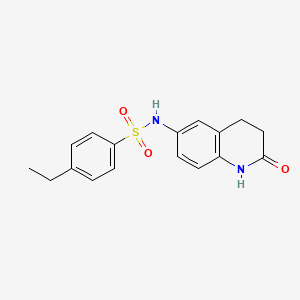

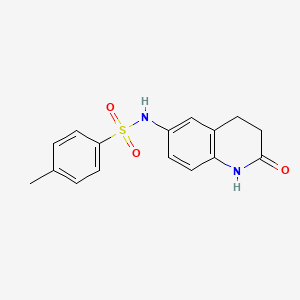

4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinoline, a class of organic compounds known as dipeptides and n-acyl-alpha amino acids and derivatives . These compounds often have applications in medicinal chemistry and drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various reactions. For example, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic, spectrometric, and thermal analyses . These methods provide a comprehensive understanding of the molecular structure and thermal properties of the compounds.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 2-Chloro-n-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has been synthesized and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-Chloro-n-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has a molecular weight of 252.7 and is stored at temperatures between 2-8°C .Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the discovery of biologically active compounds .

Mode of Action

It’s known that the aldehyde group in similar compounds is often selected as the active group to bind to the protein during conjugation .

Biochemical Pathways

Similar compounds have been used in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic protac® molecules for targeted protein degradation .

Pharmacokinetics

Similar compounds have shown excellent in vivo antithrombotic activity .

Result of Action

Similar compounds have shown antimicrobial, antiviral, anticancer, and anti-inflammatory actions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction conditions, the availability of chemicals, and the use of a green catalyst can all impact the synthesis and effectiveness of similar compounds . Additionally, topological parameters and lipophilic parameters can influence the antimicrobial activity of synthesized compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Cl-THQ-BSA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create compounds with different properties. It is also a relatively small molecule, which makes it easier to study its interactions with proteins. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it is also not very soluble in water, which can limit its use in biochemical and physiological studies.

Direcciones Futuras

There are several potential future directions for research involving 4-Cl-THQ-BSA. One potential direction is to investigate its potential use in drug discovery, as it has been shown to interact with a variety of proteins and enzymes. Another potential direction is to explore its potential use in the development of new therapeutic agents, as it has been shown to modulate the activity of ion channels and neurotransmitter transporters. Additionally, further research could be conducted to explore its potential use in the development of new imaging agents, as it has been shown to bind to a variety of proteins. Finally, further research could be conducted to explore its potential use in the development of new diagnostic tools, as it has been shown to interact with a variety of proteins and enzymes.

Métodos De Síntesis

4-Cl-THQ-BSA can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonic acid with sodium hydroxide to form the sodium salt of 4-Cl-THQ-BSA. This can be achieved by adding the acid to a solution of sodium hydroxide in water and stirring until the reaction is complete. The second step involves the addition of a base, such as sodium bicarbonate, to the solution. This will convert the sodium salt of 4-Cl-THQ-BSA back into the free base form of 4-Cl-THQ-BSA.

Aplicaciones Científicas De Investigación

4-Cl-THQ-BSA has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and protein-protein interactions. It has been used to study the binding of small molecules to proteins and to investigate the mechanism of action of drugs, such as antifungal agents. It has also been used to study the binding of hormones to their receptors and to investigate the structure of proteins.

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLFYXVTEFIQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511452.png)

![ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511456.png)

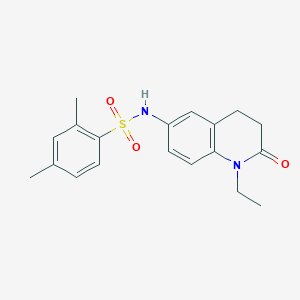

![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6511498.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511543.png)

![ethyl 4-{2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B6511544.png)